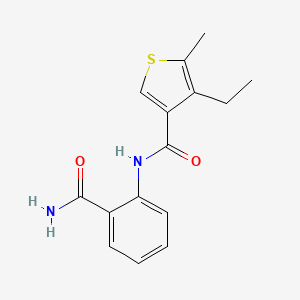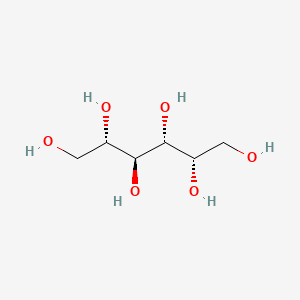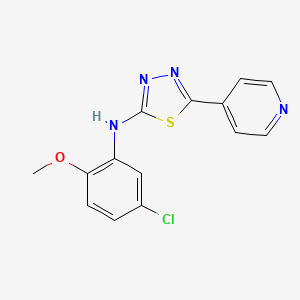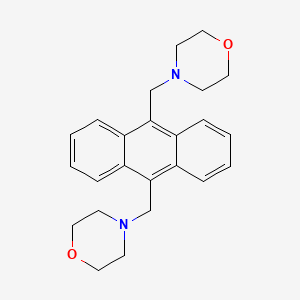
N-(2-carbamoylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Antibacterial Properties
A study revealed that thiophene-carboxamide analogues exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds, including variants of the N-(2-carbamoylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide structure, showed promising results in both agar-in-well diffusion and broth micro dilution methods, indicating their potential as antibacterial agents (Habila et al., 2015).
Anti-inflammatory and Antagonist Properties
Research has identified certain N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as potent and selective small molecule ETA receptor antagonists. These compounds, closely related to N-(2-carbamoylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, have shown effectiveness in structural modifications, indicating their utility in developing anti-inflammatory drugs (Wu et al., 1997).
Antifungal and Antibacterial Activities
Thiophene-3-carboxamide derivatives have been identified to possess antibacterial and antifungal activities. These derivatives, similar in structure to N-(2-carbamoylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, show potential in treating infections caused by various bacterial and fungal strains (Vasu et al., 2003).
Anticancer Activity
Research on 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives, closely related to the target compound, has demonstrated promising results in inhibiting various cancer cell lines. These studies suggest the potential of thiophene-based compounds in the development of new anticancer drugs (Atta & Abdel‐Latif, 2021).
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural analysis of various thiophene-carboxamide derivatives. These studies provide valuable insights into the molecular structure and stability of these compounds, which is crucial for their potential application in pharmaceuticals (Prabhuswamy et al., 2016).
Propiedades
Nombre del producto |
N-(2-carbamoylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C15H16N2O2S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-3-10-9(2)20-8-12(10)15(19)17-13-7-5-4-6-11(13)14(16)18/h4-8H,3H2,1-2H3,(H2,16,18)(H,17,19) |
Clave InChI |
LGZNBPWXFGDHNY-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC=C2C(=O)N)C |
SMILES canónico |
CCC1=C(SC=C1C(=O)NC2=CC=CC=C2C(=O)N)C |
Solubilidad |
3.6 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-6-nitro-3-[oxo-(2-phenyl-4,5-dihydroimidazol-1-yl)methyl]-1-benzopyran-2-one](/img/structure/B1222333.png)
![1-mercapto-4-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B1222335.png)
![N'-[2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1222337.png)


![2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B1222346.png)

![2,4-Difluorobenzoic acid [2-(cyclopropylamino)-2-oxoethyl] ester](/img/structure/B1222349.png)
![4-(1H-indol-3-yl)butanoic acid [2-(4-amino-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxoethyl] ester](/img/structure/B1222350.png)
![1-(2-Methoxyethyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1222351.png)



